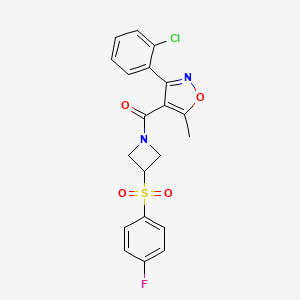

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

描述

The compound "(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone" features a hybrid structure combining an isoxazole ring substituted with a 2-chlorophenyl group and a methyl group, linked via a methanone bridge to a 3-((4-fluorophenyl)sulfonyl)azetidine moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is functionalized with a sulfonyl group attached to a 4-fluorophenyl substituent.

属性

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O4S/c1-12-18(19(23-28-12)16-4-2-3-5-17(16)21)20(25)24-10-15(11-24)29(26,27)14-8-6-13(22)7-9-14/h2-9,15H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDQRIDRSWFFIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of two significant moieties:

- Isosoxazole Ring : The 5-methylisoxazole component is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

- Azetidine Ring : The azetidine moiety contributes to the compound's potential as a therapeutic agent, particularly in cancer and infectious diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, derivatives containing isoxazole rings have shown significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : Compounds with similar structures demonstrated IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL, indicating potent growth inhibition through mechanisms such as cell cycle arrest at the G2/M phase .

| Compound Type | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Isoxazole Derivative | MCF-7 | 0.28 | G2/M Phase Arrest |

| Isoxazole Derivative | HepG2 | 10.10 | Apoptosis Induction |

Antibacterial Activity

Compounds featuring chlorophenyl and sulfonyl groups have demonstrated moderate to strong antibacterial activity against various strains:

- Salmonella typhi and Bacillus subtilis were notably affected, with some compounds achieving IC50 values below 5 µg/mL .

| Bacterial Strain | Activity Level | IC50 (µg/mL) |

|---|---|---|

| Salmonella typhi | Strong | <5 |

| Bacillus subtilis | Moderate | <10 |

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and urease, which are crucial in microbial metabolism.

- Cell Cycle Modulation : Similar isoxazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells, primarily through the modulation of cyclin-dependent kinases (CDKs) and apoptosis-related proteins .

- Protein Interaction : Molecular docking studies suggest that the compound may interact with key proteins involved in cancer progression and bacterial survival, enhancing its therapeutic potential .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of isoxazole derivatives, a compound structurally related to the target molecule exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.28 µg/mL. The study concluded that modifications in the substituents on the isoxazole ring could enhance bioactivity .

Study 2: Antibacterial Properties

Another study focused on a series of compounds containing chlorophenyl and sulfonyl groups, revealing strong antibacterial activity against Salmonella typhi. The most active compounds showed IC50 values as low as 2 µg/mL, suggesting that this class of compounds could be developed into effective antibacterial agents .

科学研究应用

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Cyclization | Hydroxylamine, phenyl derivative |

| 2 | Nucleophilic Addition | Sulfonamide, carbonyl compound |

| 3 | Coupling | Coupling reagents (e.g., EDC) |

Antimicrobial Properties

Research indicates that compounds similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone show significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating promising results against resistant strains.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

Therapeutic Applications

Given its diverse biological activities, this compound may have potential therapeutic applications in treating infections caused by resistant bacteria and certain types of cancer. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological profiles.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares the target compound with structurally related molecules from the literature:

Key Observations:

Core Heterocycles: The target compound’s isoxazole-azetidine hybrid contrasts with triazole-thiazole () or isoxazolidinone () cores in analogues.

Substituent Effects :

- The 2-chlorophenyl group on the isoxazole may enhance lipophilicity compared to the 4-fluorophenyl substituents in and .

- The 4-fluorophenylsulfonyl group on azetidine introduces strong electron-withdrawing effects, similar to phenylsulfonyl groups in , which could modulate metabolic stability .

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, akin to triazole-thioether formation in . Crystallization from polar solvents (e.g., DMF, as in ) might be required for purification.

Computational and Crystallographic Insights

- Structural Analysis : Programs like SHELXL () and WinGX () are critical for resolving the azetidine ring’s conformation, which may exhibit puckering due to ring strain. In contrast, triazole-containing compounds () often adopt planar geometries stabilized by conjugation .

- Noncovalent Interactions: Multiwfn analysis () could reveal differences in van der Waals interactions or hydrogen bonding between the target’s sulfonyl group and analogues’ thioether or triazole moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。